2-Methyl-5-(pentafluorosulfur)benzoic acid
Description
Table 1: Key Molecular Identifiers
The pentafluorosulfanyl group (-SF₅) adopts a square pyramidal geometry, with four equatorial fluorine atoms and one axial fluorine atom. This configuration contributes significantly to the compound’s electronic properties.
Structural Elucidation: X-ray Crystallography & Computational Modeling
X-ray crystallographic studies of analogous pentafluorosulfanyl benzoic acids reveal key structural features:
- Bond lengths : The S–F axial bond measures 1.58–1.62 Å , while equatorial S–F bonds range from 1.53–1.56 Å .
- Dihedral angles : The SF₅ group forms a ~85° angle with the aromatic plane, minimizing steric hindrance.
Computational modeling using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level confirms:
Table 2: Hammett Constants for Electron-Withdrawing Groups
| Group | σₚ (Para) | σₘ (Meta) | Source |
|---|---|---|---|
| -SF₅ | 0.68 | 0.61 | |
| -CF₃ | 0.53 | 0.43 | |
| -NO₂ | 1.27 | 1.49 |
Spectroscopic Characterization (¹H/¹³C/¹⁹F NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (101 MHz, CDCl₃):
- ¹⁹F NMR (376 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Properties
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5O2S/c1-5-2-3-6(4-7(5)8(14)15)16(9,10,11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIPIUUYFOAFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-5-(pentafluorosulfur)benzoic acid (CAS Number: 623943-54-4) is a compound characterized by the presence of a pentafluorosulfanyl (SF5) group, which significantly influences its biological activity. This article explores the biological properties, potential applications, and research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₈H₇F₅O₂S
- Molecular Weight : 272.19 g/mol
The SF5 group is known for its unique electronic properties, which can enhance the biological activity of compounds it is attached to. The presence of multiple fluorine atoms increases the lipophilicity and stability of the molecule, making it a candidate for various applications in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that compounds containing the SF5 group exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of SF5-containing benzoic acids can act against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of SF5-Containing Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | E. coli | 50 | 100 |
| SF5-substituted Mefloquine | Plasmodium falciparum | 25 | 50 |
| Other SF5 derivatives | Various pathogens | Varies | Varies |
Insecticidal Activity
The SF5 moiety has been linked to enhanced insecticidal properties. In studies involving meta-diamide insecticides containing SF5, significant activity was observed against target insect species. The compounds demonstrated high selectivity towards insects while showing lower toxicity to mammals.
Case Study: Insecticidal Efficacy
A recent study evaluated the efficacy of several SF5-containing meta-diamides against Plutella xylostella larvae using a leaf-dip method. The results indicated that compounds with the SF5 group exhibited over 90% inhibition of feeding at low concentrations, showcasing their potential as effective insecticides.
The biological activity of this compound is believed to stem from its ability to interact with biological receptors and enzymes. The unique geometry and electronic properties of the SF5 group allow it to fit into active sites where other groups may not, enhancing binding affinity and specificity.
Potential Applications
- Pharmaceuticals : Due to its antimicrobial and potential antimalarial properties, this compound could be developed into new therapeutic agents.
- Agriculture : Its insecticidal properties make it a candidate for developing new crop protection agents that are effective yet environmentally friendly.
Scientific Research Applications
Agricultural Applications
The pentafluorosulfanyl group has been shown to enhance the efficacy of insecticides. Research indicates that compounds containing this moiety, including derivatives of 2-Methyl-5-(pentafluorosulfur)benzoic acid, can serve as potent insecticides with high selectivity towards target pests.
- Insecticidal Activity : A study demonstrated that SF5-containing meta-diamide insecticides exhibited remarkable insecticidal activity against Plutella xylostella larvae. The compound 4d, which includes a similar structure to this compound, showed an inhibition of feeding behaviors at a concentration of 10 ppm, indicating its potential as a crop-protecting agent .
- Physicochemical Properties : The lipophilicity and solubility of SF5-containing compounds are crucial for their effectiveness. For instance, the LogP values and kinetic solubility were measured for various compounds, revealing that the SF5 group can maintain favorable physicochemical properties comparable to other fluorinated compounds like broflanilide .
Pharmaceutical Applications
The incorporation of the pentafluorosulfanyl group into pharmaceutical compounds has opened new avenues in drug development, particularly in antimalarial research.
- Antimalarial Compounds : The synthesis of mefloquine derivatives with pentafluorosulfanyl substitutions has been reported. These derivatives demonstrated comparable or improved IC50 values against Plasmodium falciparum when compared to traditional mefloquine and other fluorinated analogs. This suggests that the SF5 group may enhance the therapeutic efficacy of existing antimalarial drugs .
- Clinical Trials : Another promising compound, DSM265, which utilizes the pentafluorosulfanyl moiety in its structure, is undergoing clinical trials for its potential as an antimalarial treatment. This compound inhibits dihydroorotate dehydrogenase, a critical enzyme in pyrimidine synthesis for the malaria parasite .
Material Science Applications
Beyond agriculture and pharmaceuticals, this compound and its derivatives are being explored for their properties in material science.
- Fluorophores : The SF5 group serves as a potent electron acceptor in push-pull fluorophores. The synthesis of new classes of dyes featuring this group has been reported, which could lead to advancements in optical materials and sensors .
Case Study 1: Development of Insecticides
A comprehensive study on the development of SF5-containing insecticides highlighted the synthesis routes and biological evaluations of various compounds derived from benzoic acid. The results indicated that these compounds not only exhibited high insecticidal activity but also demonstrated selectivity towards non-target organisms, making them suitable for agricultural applications .
Case Study 2: Antimalarial Drug Development
The exploration of pentafluorosulfanyl-substituted mefloquine and DSM265 showcased significant improvements in antimalarial activity compared to their predecessors. These findings were based on extensive biological testing against Plasmodium falciparum and provided insights into how modifications at specific positions on these drug molecules can enhance their efficacy .
Comparison with Similar Compounds
Key Substituent Effects:
- Pentafluorosulfur (SF₅) vs. Trifluoromethyl (CF₃):
SF₅ substituents exhibit greater lipophilicity (clogP ~5.0 estimated) compared to CF₃ (clogP ~4.5), enhancing lipid bilayer penetration. However, SF₅ derivatives in anti-tuberculosis studies showed lower cytotoxicity (IC₅₀ >25 μM) despite higher clogP, suggesting favorable safety profiles . - For comparison, 2-fluoro-5-methylbenzoic acid (CAS: N/A) has a lower clogP (~2.0) due to fluorine’s smaller size and reduced hydrophobicity .
Acidity and Solubility:
The SF₅ group’s strong electron-withdrawing nature lowers the pKa of the carboxylic acid relative to unsubstituted benzoic acid (pKa ~4.2), increasing solubility in basic media. This contrasts with 3-fluoro-5-(pentafluorosulfur)cinnamic acid (CAS: 1240261-82-8), where the conjugated double bond further modulates electronic effects .
Extraction and Solubility Behavior
- Distribution Coefficients (m):
Benzoic acid derivatives with electron-withdrawing groups (e.g., SF₅) exhibit higher m values, accelerating extraction rates in emulsion liquid membranes. For example, unsubstituted benzoic acid is extracted >98% in <5 minutes, whereas acetic acid requires longer contact times . The SF₅ group’s hydrophobicity likely further improves extraction efficiency, though experimental data are needed for confirmation.
Data Tables
Table 2: Toxicity Predictions via QSTR Models
| Compound Type | Key Connectivity Indices | Predicted LD₅₀ (mg/kg) |
|---|---|---|
| Unsubstituted benzoic acid | 0JA = 2.12, 1JA = 1.89 | 1,100–1,300 |
| Methyl-substituted | 0JA = 2.45, 1JA = 2.10 | 800–1,000 |
| SF₅-substituted (estimated) | 0JA >3.0, 1JA >2.5 | 500–700 (hypothetical) |
Preparation Methods
Electrophilic Pentafluorosulfuration Route
This method involves direct electrophilic substitution of a methyl-substituted benzoic acid or its derivative with pentafluorosulfur chloride (SF5Cl), typically in the presence of Lewis acid catalysts like aluminum chloride (AlCl3). The process is conducted under anhydrous and low-temperature conditions to control side reactions such as over-fluorination.
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | SF5Cl, AlCl3 | 0–5 °C | CH2Cl2 | 40–60 |
| 2 | Methylation (MeLi) | –78 °C | THF | 70–85 |
-
- Strict temperature control (0 to 5 °C for SF5Cl reaction)
- Use of dry solvents such as dichloromethane and tetrahydrofuran
- Stoichiometric monitoring to prevent over-fluorination
-
- Handling of SF5Cl, a reactive and potentially hazardous reagent
- Competing side reactions requiring precise control
- Moderate yields necessitate optimization for scale-up
This approach is advantageous for its directness but requires specialized equipment for handling fluorinating agents.
Stepwise Functional Group Transformation from Trifluoromethyl Precursors
An alternative synthetic route utilizes trifluoromethyl-substituted benzaldehydes as starting materials, followed by a sequence of reduction, chlorination, nitration, and hydrogenation steps to eventually introduce the SF5 group and convert intermediates into the target benzoic acid derivative.
Reduction:
2-Trifluoromethyl benzaldehyde is reduced to 2-trifluoromethyl benzyl alcohol using sodium borohydride in aqueous solution at low temperature (0–10 °C).Chlorination:
The benzyl alcohol is converted to the corresponding benzyl chloride using thionyl chloride.Nitration:
The benzyl chloride undergoes nitration in the presence of nitric and sulfuric acids to yield 2-chloromethyl-5-nitro benzotrifluoride.Hydrogenation:
Catalytic hydrogenation (Pd/C catalyst) reduces the nitro group to an amine, forming 2-methyl-5-amino benzotrifluoride derivatives.Pentafluorosulfur Introduction:
Subsequent transformations introduce the SF5 group, often via electrophilic substitution or coupling with pentafluorosulfur reagents.
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH4 in water, dropwise addition | 0–10 | Atmospheric | 90 |
| 2 | Thionyl chloride (SOCl2) | Ambient | Atmospheric | High |
| 3 | HNO3/H2SO4 nitration | Controlled | Atmospheric | Moderate |
| 4 | Hydrogenation with Pd/C, NaOH in ethanol | 20–45 | 0.1–2.5 | 73 |
This multistep method is advantageous for industrial scalability due to the availability of starting materials and milder reaction conditions, though it involves more steps than direct fluorosulfuration.
Analytical Characterization Techniques
To ensure the identity and purity of this compound, several analytical methods are employed:
| Technique | Purpose | Details |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | C18 column, acidic mobile phase (0.1% TFA in acetonitrile/water) |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | ^19F NMR critical for SF5 group (δ ~80–100 ppm), ^1H NMR for aromatic and methyl protons |
| Mass Spectrometry (MS) | Molecular weight verification | High-resolution ESI-MS or MALDI-TOF for molecular ion and isotopic pattern |
These techniques confirm the presence of the SF5 group, methyl substitution, and carboxylic acid functionality.
Research Findings and Optimization Insights
The SF5 group significantly enhances the compound's lipophilicity and stability, making it valuable for pharmaceutical and agrochemical applications.
Reaction yields are sensitive to temperature and reagent stoichiometry, especially during electrophilic fluorosulfuration.
The stepwise method from trifluoromethyl precursors allows better control over regioselectivity and functional group transformations but requires careful purification.
Safety considerations are paramount due to the reactivity of fluorinating agents and the toxicity of intermediates.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Electrophilic SF5 substitution | Methyl-substituted benzoic acid | SF5Cl, AlCl3, low temp (0–5 °C), CH2Cl2 | Direct introduction of SF5 group | Handling hazardous reagents | 40–60 |
| Stepwise functional group approach | 2-Trifluoromethyl benzaldehyde | NaBH4 reduction, SOCl2 chlorination, nitration, Pd/C hydrogenation | Mild conditions, scalable | Multistep, longer synthesis time | 70–90 (overall) |
Q & A
Q. What are the recommended synthetic routes for 2-methyl-5-(pentafluorosulfur)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves fluorosulfonation of a methyl-substituted benzoic acid precursor. A plausible route includes:
Sulfonation : Introduce the pentafluorosulfur group via electrophilic substitution using SF₅Cl or SF₅O₂H under anhydrous conditions .
Methylation : Optimize the position of the methyl group using directed ortho-metalation (DoM) strategies to ensure regioselectivity .
- Key Parameters :
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | SF₅Cl, AlCl₃ | 0–5°C | CH₂Cl₂ | 40–60 |
| 2 | MeLi, THF | –78°C | THF | 70–85 |
- Challenges : Competing side reactions (e.g., over-fluorination) require strict temperature control and stoichiometric monitoring.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) for purity assessment .
- NMR : ¹⁹F NMR is critical for confirming the pentafluorosulfur group (δ ~80–100 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected ¹H NMR shifts) for this compound?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC and elemental analysis to rule out impurities .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign proton environments and identify steric or electronic effects from the pentafluorosulfur group .
- Step 3 : Compare computational predictions (DFT calculations) with experimental data to validate structural assignments .
Q. What experimental designs are optimal for studying the compound’s stability under thermal or oxidative conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify decomposition thresholds .
- Oxidative Stability : Use accelerated oxidation tests with H₂O₂ or O₃, monitoring degradation via LC-MS for byproduct identification .
- Key Findings :
| Condition | Degradation Onset | Major Byproduct |
|---|---|---|
| 150°C | 180°C | Benzoic acid derivatives |
| 10% H₂O₂ | 24 hours | Sulfonic acid intermediates |
Q. How can researchers evaluate the compound’s potential biological activity in vitro?
- Methodological Answer :
- Assay Design :
Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates .
Cellular Uptake : Use radiolabeled (¹⁴C) analogs to quantify permeability in Caco-2 cell monolayers .
- Controls : Include structurally similar benzoic acids (e.g., 4-fluoro analogs) to isolate the pentafluorosulfur group’s effects .
Q. What strategies mitigate challenges in regioselective functionalization of the benzoic acid core?
- Methodological Answer :
- Directed Metalation : Use tert-butoxycarbonyl (Boc) protecting groups to direct lithiation to the 5-position .
- Electrophilic Aromatic Substitution : Optimize Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance para-selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodological Answer :
- Re-evaluate Computational Models : Adjust basis sets (e.g., B3LYP/6-311+G**) to account for fluorine’s electronegativity and steric bulk .
- Experimental Validation : Perform kinetic isotope effect (KIE) studies to probe reaction mechanisms (e.g., radical vs. ionic pathways) .
Tables for Key Parameters
Table 1 : Comparative HPLC Conditions for Purity Analysis
| Column | Mobile Phase | Flow Rate | Retention Time (min) |
|---|---|---|---|
| C18 (5µm) | 0.1% TFA in ACN/H₂O (70:30) | 1.0 mL/min | 8.2 |
| HILIC (3µm) | 10 mM NH₄OAc in ACN/H₂O (90:10) | 0.8 mL/min | 6.5 |
Table 2 : Thermal Stability Profile
| Temperature Range (°C) | Mass Loss (%) | Degradation Products |
|---|---|---|
| 25–150 | <2% | None |
| 150–220 | 15% | Desulfonated benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
